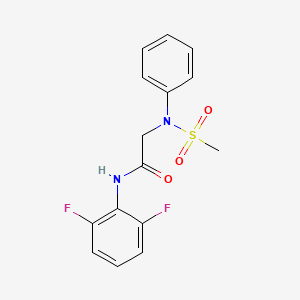
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, also known as MNA, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. MNA belongs to the class of organic compounds known as nitroanilines, which are widely used in the synthesis of various pharmacologically active compounds.
作用机制
The exact mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By inhibiting their production, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In addition, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to reduce the levels of reactive oxygen species, which are known to play a role in the development of various diseases.
实验室实验的优点和局限性
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its pharmacological activities are well understood. However, there are also some limitations to the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in lab experiments. For example, it has been shown to exhibit poor solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide. One potential area of research is the development of more efficient synthesis methods for N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide. Another potential area of research is the investigation of the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, or N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases. While there are some limitations to the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in lab experiments, there are also several future directions for research in this area.
合成方法
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide.
科学研究应用
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-8-13(9-7-11)10-16(19)17-14-4-3-5-15(12(14)2)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAWTTSMGQPHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)




![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)
![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)
